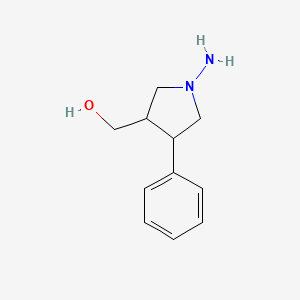

(1-Amino-4-phenylpyrrolidin-3-yl)methanol

Description

Properties

IUPAC Name |

(1-amino-4-phenylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-13-6-10(8-14)11(7-13)9-4-2-1-3-5-9/h1-5,10-11,14H,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWWODPUOMAIRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1N)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-Amino-4-phenylpyrrolidin-3-yl)methanol, also known as 4-phenylpyrrolidin-3-ylmethanol, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and cognitive enhancement. This article explores its synthesis, biological effects, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reduction of corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the desired amine product .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. In a study involving ischemic brain injury models, this compound demonstrated significant improvements in neurological deficits and cognitive functions. The compound was shown to enhance exploratory behavior and reduce anxiety levels in animal models .

Table 1: Summary of Neuroprotective Effects

The proposed mechanism by which this compound exerts its effects involves modulation of neurotransmitter systems, particularly through interactions with AMPA receptors. Molecular docking studies suggest that it may enhance synaptic plasticity and cognitive functions by facilitating neurotransmission .

Case Studies

Case Study 1: Cognitive Function Improvement

In a controlled study, researchers administered this compound to rats subjected to middle cerebral artery occlusion (MCAO), a model for stroke. The results indicated that treatment with the compound significantly improved motor function and cognitive recovery compared to control groups receiving saline or standard treatments like piracetam .

Case Study 2: In Vitro Neuroprotection

In vitro experiments using newborn rat cortical neuron cultures exposed to glutamate showed that this compound effectively reduced cell death and preserved neuronal integrity. The protective effect was attributed to its ability to modulate excitotoxic pathways .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that derivatives of pyrrolidinyl compounds, including (1-Amino-4-phenylpyrrolidin-3-yl)methanol, exhibit significant anticonvulsant properties. For instance, research into related compounds has demonstrated their efficacy in models of epilepsy, suggesting potential for development as new anticonvulsants .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents positions it as a candidate for protecting neuronal cells from damage. Case studies have shown that certain derivatives can mitigate oxidative stress in neuronal models, which is crucial for conditions like Alzheimer's disease .

Potential in Pain Management

There is emerging evidence that this compound may have analgesic properties. In experimental models, compounds with similar structures have been shown to modulate pain pathways, potentially offering new avenues for pain relief therapies .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticonvulsant | Significant reduction in seizure frequency | |

| Neuroprotective | Decreased oxidative stress markers | |

| Analgesic | Modulation of pain pathways |

Case Study 1: Anticonvulsant Efficacy

A study conducted on a series of pyrrolidinyl derivatives demonstrated that this compound exhibited a notable reduction in seizure activity in rodent models when compared to control groups. The study utilized various dosages to assess efficacy and safety profiles.

Case Study 2: Neuroprotection in Alzheimer’s Models

In vitro experiments using neuronal cell lines exposed to amyloid-beta showed that this compound significantly reduced cell death and inflammation markers. This suggests its potential application in therapeutic strategies for neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with three structurally related pyrrolidine derivatives from the literature:

Physicochemical Properties

- Molecular Weight and Polarity: The target compound has a lower molecular weight (192.26 g/mol) compared to bulkier analogs like the pyridine derivatives (407–545 g/mol) . Its amino and hydroxymethyl groups increase polarity, likely enhancing aqueous solubility relative to halogenated or nitro-substituted analogs.

Spectroscopic Characteristics

- ¹H NMR: For the target compound, the hydroxymethyl group would likely show a resonance near δ 3.5–4.0 ppm, while the amino group’s protons may appear as a broad singlet near δ 1.5–2.5 ppm. In contrast, nitro-substituted analogs (e.g., from ) display deshielded aromatic protons (δ 7.5–8.5 ppm) due to electron-withdrawing effects .

- IR Spectroscopy : The target compound’s IR spectrum would show N-H stretches (~3300 cm⁻¹) and O-H stretches (~3200–3600 cm⁻¹). Chloro-substituted analogs exhibit C-Cl stretches at ~600–800 cm⁻¹ .

Preparation Methods

Alkylation of 4-Phenyl-2-pyrrolidone Derivatives

One of the primary methods involves alkylation of 4-phenyl-2-pyrrolidone or its salts with chloroacetamide derivatives to form intermediates that can be converted into the target compound.

-

- 4-Phenyl-2-pyrrolidone is converted into its alkali salt using sodium methoxide in toluene.

- The mixture is heated to boiling with simultaneous distillation to remove methanol.

- The cooled suspension is treated with chloroacetamide in portions at low temperature (~10-15 °C).

- After stirring and standing for 16 hours, water is added to precipitate the product.

- The precipitate is filtered, washed, and dried to yield 1-carbamoylmethyl-4-phenyl-2-pyrrolidone (phenotropil), a key intermediate.

- Unreacted starting material is recovered from the aqueous layer by toluene extraction and crystallization.

-

- The yield of 1-carbamoylmethyl-4-phenyl-2-pyrrolidone is approximately 36% with a basic substance content of 96%.

- Recovered 4-phenyl-2-pyrrolidone yield is about 27% (90% purity by HPLC).

-

- This alkylation step is crucial for introducing the methanol functionality adjacent to the amino group.

- The reaction conditions emphasize mild temperatures and careful control of reagent addition to maximize yield and purity.

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Formation of sodium salt | Sodium methoxide, toluene, reflux | — | — | Removal of methanol by distillation |

| Alkylation with chloroacetamide | 10-15 °C, 16 h stirring | 36 | 96 | Precipitation and filtration |

| Recovery of unreacted pyrrolidone | Toluene extraction, crystallization | 27 | 90 (HPLC) | Recovered for reuse |

Stereoselective Double Reduction of Cyclic Sulfonamide Precursors

Another synthetic route involves the stereoselective intramolecular Heck reaction to form cyclic sulfonamide intermediates, followed by double reduction to yield the amino alcohol.

-

- Starting from chiral pool-derived 2,5-dihydropyrrole, an intramolecular Heck reaction forms cyclic aryl sulfonamides.

- These sulfonamides undergo double reduction under strong reducing conditions (e.g., Benkeser reduction).

- The reduction opens the sulfonamide ring and removes the aryl sulfonyl protecting group, yielding (1-amino-4-phenylpyrrolidin-3-yl)methanol.

-

- This method provides stereocontrol, critical for obtaining the desired stereoisomer.

- The aryl sulfonyl group acts both as a protecting group and as an aryl donor, streamlining synthesis.

-

- The process is efficient and allows access to both the amino and hydroxymethyl functionalities in one sequence.

- The final product is obtained with high stereochemical purity.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Intramolecular Heck reaction | Chiral 2,5-dihydropyrrole, Pd catalyst | Cyclic aryl sulfonamide | Stereoselective cyclization |

| Double reduction | Benkeser reduction conditions | Amino alcohol product | Removes sulfonyl group, ring opening |

Parallel Solution-Phase Synthesis via Pyrimidine Intermediates

A more complex synthetic approach involves the preparation of substituted pyrrolidinyl pyrimidine carboxamides, which can be adapted for the synthesis of related amino alcohols.

-

- Itaconic acid is converted to 1-phenyl substituted pyrrolidin-3-yl pyrimidine carboxylic acids via multi-step transformations including Masamune-Claisen condensation and cyclization.

- The pyrrolidinyl carboxylic acids are activated with bis(pentafluorophenyl) carbonate and triethylamine.

- Subsequent amidation with primary or secondary amines yields the target compounds.

- Although this method targets pyrimidine derivatives, the key intermediate 1-phenylpyrrolidin-3-yl moiety is structurally related to this compound.

-

- Reactions generally proceed at room temperature.

- Activation and amidation steps are performed in acetonitrile.

- Yields range from moderate to high (28–100%).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Masamune-Claisen condensation | Itaconic acid, 1,1'-carbonyldiimidazole, acetonitrile | Quantitative | Formation of β-keto ester intermediate |

| Enaminone formation | N,N-Dimethylformamide dimethylacetal, reflux toluene | Quantitative | Key intermediate for cyclization |

| Cyclization | Acetamidine or benzamidine, methanol, RT | ~50 | Formation of pyrrolidinyl pyrimidine |

| Amidation | Triethylamine, bis(pentafluorophenyl) carbonate, amines, RT | 28–100 | Variety of amides synthesized |

Protection and Functional Group Manipulation Strategies

In advanced synthetic sequences, protection of hydroxyl groups and subsequent functional group transformations are employed.

-

- Hydroxyl groups on pyrrolidine derivatives are protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole.

- The protected intermediates are then subjected to further reactions such as reductive amination or coupling.

- Deprotection and purification yield the target amino alcohol.

-

- Reactions are typically carried out in DMF at room temperature for 18 hours.

- Workup involves aqueous dilution, extraction with ethyl acetate, drying, and evaporation.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxyl protection | TBDMSCl, imidazole, DMF, RT, 18 h | 92 | Protects alcohol for subsequent steps |

| Deprotection and purification | Standard acidic or fluoride conditions | — | Final product isolation |

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reactions | Yield Range (%) | Special Notes |

|---|---|---|---|---|

| Alkylation of 4-phenyl-2-pyrrolidone | 4-Phenyl-2-pyrrolidone, chloroacetamide | Alkali salt formation, alkylation, precipitation | 27–36 | Mild conditions, moderate yield |

| Double reduction of cyclic sulfonamides | Chiral 2,5-dihydropyrrole derivatives | Intramolecular Heck, Benkeser reduction | High | Stereoselective, efficient |

| Parallel solution-phase synthesis | Itaconic acid, aniline, amines | Multi-step condensation, cyclization, amidation | 28–100 | Versatile, yields pyrrolidinyl derivatives |

| Protection and functional group manipulation | Pyrrolidine alcohols | TBDMS protection, reductive amination | ~92 | Protects hydroxyl for further steps |

Q & A

Q. What are the optimal synthetic routes for (1-Amino-4-phenylpyrrolidin-3-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves reductive amination or cyclization of substituted pyrrolidine precursors. For example, analogous compounds like 3-amino-1-(4-fluorophenyl)pyrrolidin-2-one () are synthesized via multi-step reactions with controlled temperature (e.g., reflux in ethanol) and catalysts (e.g., acetic acid). To optimize yield, systematically vary parameters such as solvent polarity (e.g., ethanol vs. DMF), reaction time (monitored via TLC), and stoichiometry of amine-alcohol intermediates . Characterization via NMR and HPLC (as in ) is critical to confirm purity and structure.

Q. How can researchers characterize the stereochemistry and functional group interactions of this compound?

- Methodological Answer : Use chiral HPLC or X-ray crystallography to resolve stereochemistry, especially at the 3-methanol and 1-amino positions. For functional groups, employ FT-IR to confirm hydroxyl and amine stretches (~3200–3500 cm⁻¹) and ¹³C NMR to distinguish phenyl ring carbons (~125–140 ppm). Comparative studies with derivatives like (4-Ethoxypyrrolidin-3-yl)methanol () can help identify steric or electronic effects on reactivity .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory data in biological activity assays involving this compound?

- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, solvent interference). For instance, fluorinated analogs like (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol () show varied anticancer activity depending on cell membrane permeability. To resolve discrepancies:

- Validate assays using orthogonal methods (e.g., fluorescence-based vs. colorimetric readouts).

- Perform dose-response curves to identify non-linear effects.

- Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like GPCRs or kinases, correlating with experimental IC₅₀ values .

Q. How can researchers design experiments to probe the mechanism of action of this compound in neurological targets?

- Methodological Answer : Focus on its dual amine and alcohol functionalities, which may interact with neurotransmitter receptors (e.g., dopamine or serotonin receptors). Techniques include:

- Radioligand binding assays : Compete with known ligands (e.g., [³H]SCH23390 for D₁ receptors) to quantify affinity.

- Calcium imaging : Monitor intracellular Ca²⁺ flux in neuronal cells pre-treated with the compound.

- Metabolic profiling : Use LC-MS to track metabolites in brain tissue homogenates, identifying potential prodrug activation pathways .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

- Methodological Answer : Apply tools like SwissADME or MOE to estimate:

- Lipophilicity (logP): Critical for blood-brain barrier penetration.

- Metabolic stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition).

- Toxicity : Use QSAR models to predict hepatotoxicity or cardiotoxicity. Compare with structurally related compounds, such as (1-phenyl-1H-pyrazol-4-yl)methanol (), to validate predictions .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in spectroscopic data during structure elucidation?

- Methodological Answer : Cross-validate using complementary techniques:

- NMR : Compare DEPT-135 and COSY spectra to resolve overlapping signals from the phenyl and pyrrolidine rings.

- Mass spectrometry : High-resolution ESI-MS can distinguish between isobaric fragments (e.g., C₇H₇N⁺ vs. C₆H₅O⁺).

- Crystallography : If single crystals are obtainable, resolve ambiguity in stereochemistry (as done for 2-Amino-2-(pyridin-3-yl)ethanol in ) .

Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Use a factorial design (e.g., 3×3 matrix) testing pH (3–9) and temperature (4°C, 25°C, 40°C). Monitor degradation via:

- HPLC-UV : Quantify parent compound loss over time.

- LC-MS/MS : Identify degradation products (e.g., oxidation of the alcohol to ketone).

- Kinetic modeling : Calculate half-life (t₁/₂) using first-order decay equations .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer :

- Detailed documentation : Report exact catalyst batches (e.g., Pd/C vs. Raney Ni), solvent grades (HPLC vs. technical grade), and purification methods (e.g., column chromatography gradients).

- Open data : Share raw NMR and HPLC files in repositories like Zenodo.

- Collaborative validation : Partner with independent labs to replicate key steps, as seen in multi-institutional studies on fluorinated pyridines () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.